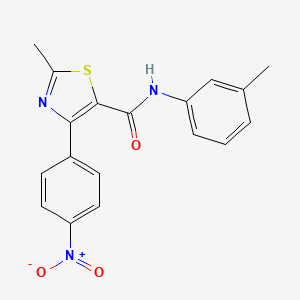

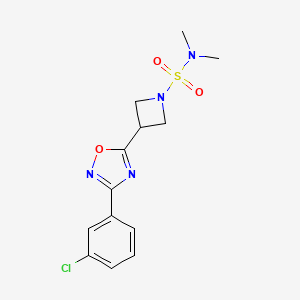

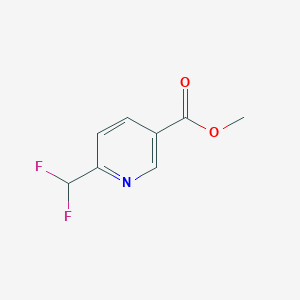

2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties as demonstrated by a series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide .

Synthesis Analysis

The synthesis of thiazole derivatives often involves nucleophilic substitution reactions and cyclization processes. For instance, the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide, a compound with structural similarities to our compound of interest, was achieved through a high yield synthetic route involving reduction and nucleophilic substitution reactions . Similarly, the synthesis of 2,4,5-trisubstituted thiazoles was reported using chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of substituents like methyl and nitrophenyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and biological activity .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic additions, as seen in the desulfurization reaction of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine. This reaction led to the formation of amidine derivatives and thioimidate via nucleophilic addition . The reactivity of the nitro group and other substituents on the thiazole ring can lead to a variety of reaction pathways and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different functional groups, such as carboxamide, nitro, and methyl groups, can affect the compound's solubility, melting point, and stability. The spectroscopic data, including IR, 1H NMR, and MS, are essential for confirming the structures of these compounds . The LD50 values determined through acute toxicity assays provide information on the safety profile of these compounds .

Applications De Recherche Scientifique

Synthesis and Antitumor Applications

Research has shown that thiazole derivatives can play a significant role in the synthesis of antitumor drugs. For example, the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates yields N-substituted 1-carbamoylimidazoles, which can be cyclized to imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones, including temozolomide, on nitrosation. This process highlights the potential of thiazole derivatives in antitumor drug synthesis (Wang et al., 1997).

Chemoselective Synthesis

Thiazole compounds have been synthesized via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method introduces various functionalities into the thiazole ring, demonstrating the versatility of thiazole derivatives in chemical synthesis (Kumar et al., 2013).

Antihypertensive Agents

Synthesis and evaluation of thiazole derivatives as antihypertensive α-blocking agents have shown that these compounds can have significant pharmacological benefits. The research involved the synthesis of various thiazole derivatives and their testing for antihypertensive activity, demonstrating the potential medicinal applications of thiazole compounds (Abdel-Wahab et al., 2008).

Antidiabetic Activity

Thiazole derivatives have also been evaluated for their antidiabetic properties through in vitro screenings. The synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and their characterization showed potential antidiabetic activity, highlighting another significant area of research application for thiazole derivatives (Lalpara et al., 2021).

Propriétés

IUPAC Name |

2-methyl-N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-11-4-3-5-14(10-11)20-18(22)17-16(19-12(2)25-17)13-6-8-15(9-7-13)21(23)24/h3-10H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDKAVSBILDRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(N=C(S2)C)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2546843.png)

![methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2546847.png)

![2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2546851.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2546852.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2546853.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546855.png)